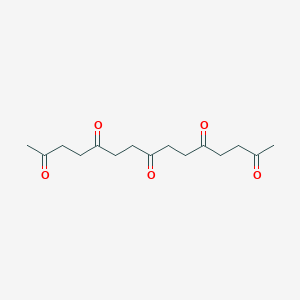
Pentadecane-2,5,8,11,14-pentone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecane-2,5,8,11,14-pentone is an organic compound with the molecular formula C15H22O5 It is a ketone derivative of pentadecane, characterized by the presence of five ketone groups at positions 2, 5, 8, 11, and 14 on the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecane-2,5,8,11,14-pentone typically involves multi-step organic reactions. One common method is the oxidation of pentadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an acidic medium, and the temperature is carefully monitored to ensure the selective formation of the ketone groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic oxidation processes using metal catalysts such as palladium or platinum. These catalysts facilitate the oxidation of pentadecane in the presence of oxygen, leading to the formation of the desired ketone groups. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentadecane-2,5,8,11,14-pentone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pentadecanoic acid.
Reduction: Formation of pentadecane-2,5,8,11,14-pentanol.
Substitution: Formation of halogenated derivatives such as 2-bromopentadecane-5,8,11,14-tetrone.
Scientific Research Applications
Pentadecane-2,5,8,11,14-pentone has several applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pentadecane-2,5,8,11,14-pentone involves its interaction with specific molecular targets and pathways. The ketone groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pentadecane: A hydrocarbon with the formula C15H32, lacking the ketone groups.
Pentadecane-2,5,8,11-tetrone: A similar compound with four ketone groups at positions 2, 5, 8, and 11.
Pentadecane-2,5,8,11,14-pentanol: A reduced form with alcohol groups instead of ketone groups.
Uniqueness
Pentadecane-2,5,8,11,14-pentone is unique due to the presence of five ketone groups, which confer distinct chemical reactivity and potential biological activity. This structural feature makes it a valuable compound for studying multi-functionalized organic molecules and their interactions in various scientific fields.
Properties
CAS No. |
62619-76-5 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
pentadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C15H22O5/c1-11(16)3-5-13(18)7-9-15(20)10-8-14(19)6-4-12(2)17/h3-10H2,1-2H3 |
InChI Key |
QRFMLXHMTWCHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















